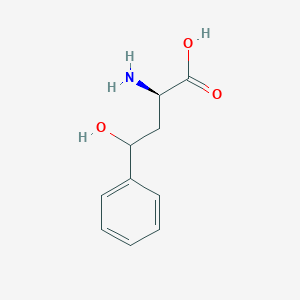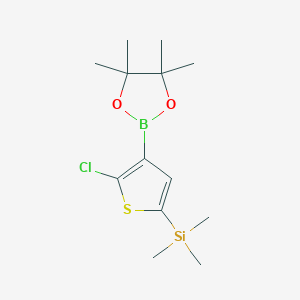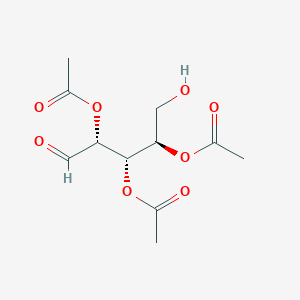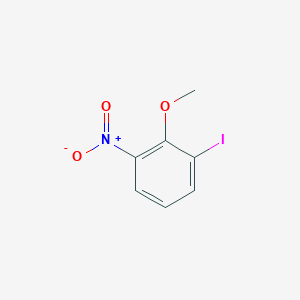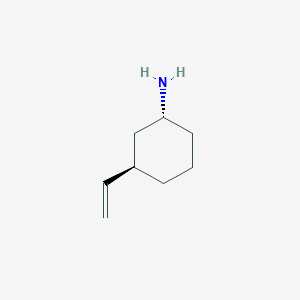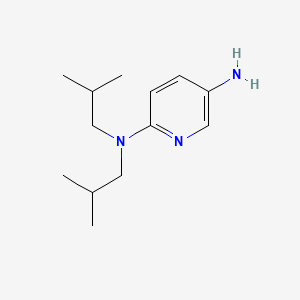
N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Diisobutylpyridine-2,5-diamine is an organic compound with the molecular formula C13H23N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diisobutylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of hydrogen atoms with isobutyl groups.
Industrial Production Methods
Industrial production of N2,N2-Diisobutylpyridine-2,5-diamine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
N2,N2-Diisobutylpyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, and can be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
科学研究应用
N2,N2-Diisobutylpyridine-2,5-diamine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of N2,N2-Diisobutylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.
相似化合物的比较
Similar Compounds
N2,N2-Dimethylpyridine-2,5-diamine: A similar compound with methyl groups instead of isobutyl groups.
N2,N2-Diethylpyridine-2,5-diamine: A derivative with ethyl groups.
N2,N2-Dipropylpyridine-2,5-diamine: A compound with propyl groups.
Uniqueness
N2,N2-Diisobutylpyridine-2,5-diamine is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. These properties can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC 名称 |
2-N,2-N-bis(2-methylpropyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C13H23N3/c1-10(2)8-16(9-11(3)4)13-6-5-12(14)7-15-13/h5-7,10-11H,8-9,14H2,1-4H3 |
InChI 键 |
HVWVJPQGPNRQTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)C1=NC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


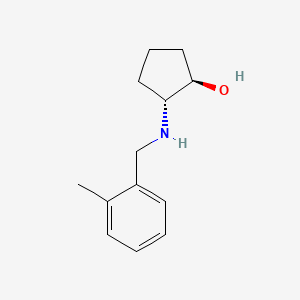

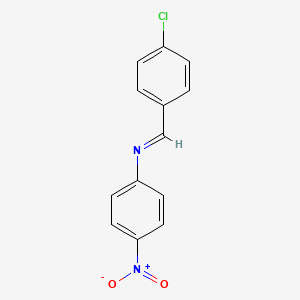
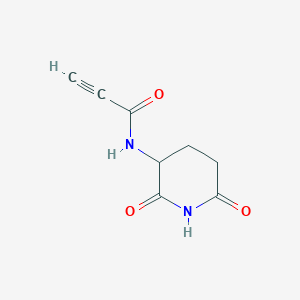
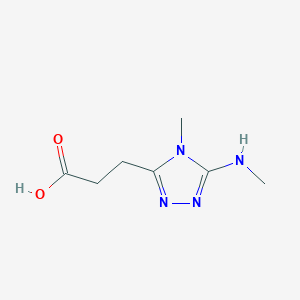
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
